molecular formula C21H28O2 B12421208 D-(-)-Norgestrel-d7

D-(-)-Norgestrel-d7

Cat. No.: B12421208
M. Wt: 319.5 g/mol
InChI Key: WWYNJERNGUHSAO-XLJOICOCSA-N
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Description

Levonorgestrel-d7 is a deuterated form of levonorgestrel, a synthetic progestogen widely used in contraceptive formulations. The deuterium atoms in Levonorgestrel-d7 replace hydrogen atoms, which can help in tracing the compound in biological systems and studying its pharmacokinetics and metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Levonorgestrel-d7 involves the incorporation of deuterium atoms into the levonorgestrel molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve:

    Catalyst: Palladium on carbon (Pd/C)

    Solvent: Deuterated solvents such as deuterated methanol or deuterated chloroform

    Temperature: Room temperature to 50°C

    Pressure: Atmospheric pressure to 5 atm of deuterium gas

Industrial Production Methods

Industrial production of Levonorgestrel-d7 follows similar synthetic routes but on a larger scale. The process involves:

    Bulk synthesis: Using large reactors and optimized conditions to maximize yield and purity

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to achieve high purity levels

    Quality control: Ensuring the final product meets stringent regulatory standards for pharmaceutical use

Chemical Reactions Analysis

Types of Reactions

Levonorgestrel-d7 undergoes various chemical reactions, including:

    Oxidation: Conversion to hydroxylated metabolites using oxidizing agents like potassium permanganate or chromium trioxide

    Reduction: Reduction of ketone groups to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride

    Substitution: Halogenation or alkylation reactions using reagents like halogens or alkyl halides

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Methanol, ethanol, chloroform, dichloromethane

    Temperature: Varies depending on the reaction, typically ranging from -20°C to 100°C

Major Products Formed

    Oxidation: Hydroxylated metabolites

    Reduction: Alcohol derivatives

    Substitution: Halogenated or alkylated derivatives

Scientific Research Applications

Levonorgestrel-d7 is used extensively in scientific research due to its deuterium labeling, which allows for precise tracking and analysis. Applications include:

    Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of levonorgestrel in the body

    Metabolism studies: Investigating metabolic pathways and identifying metabolites

    Drug development: Enhancing the understanding of drug interactions and improving the design of new contraceptive formulations

    Biological research: Exploring the effects of levonorgestrel on various biological systems and processes

Mechanism of Action

Levonorgestrel-d7 exerts its effects by binding to progesterone and androgen receptors, inhibiting the release of gonadotropin-releasing hormone from the hypothalamus. This suppression prevents the luteinizing hormone surge, thereby inhibiting ovulation. Additionally, it thickens cervical mucus, making it difficult for sperm to enter the uterus and fertilize an egg .

Comparison with Similar Compounds

Levonorgestrel-d7 is compared with other synthetic progestogens such as:

  • Desogestrel
  • Norgestimate
  • Gestodene

Uniqueness

  • Deuterium labeling : Provides a unique advantage in pharmacokinetic and metabolic studies
  • Stability : Enhanced stability due to the presence of deuterium atoms
  • Specificity : Allows for precise tracking in biological systems

These features make Levonorgestrel-d7 a valuable tool in scientific research and drug development .

Properties

Molecular Formula

C21H28O2

Molecular Weight

319.5 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-17-(2-deuterioethynyl)-13-ethyl-17-hydroxy-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23H,3,5-12H2,1H3/t16-,17+,18+,19-,20-,21-/m0/s1/i2D,5D2,6D2,13D,16D

InChI Key

WWYNJERNGUHSAO-XLJOICOCSA-N

Isomeric SMILES

[2H]C#C[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(C4=C(C(=O)C(C[C@]34[2H])([2H])[2H])[2H])([2H])[2H])CC)O

Canonical SMILES

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34

Origin of Product

United States

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